2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
The compound 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol features a fused pyrazolo-oxazine core substituted with a pyridin-2-yl group and a phenolic hydroxyl group. The synthesis of such compounds typically involves condensation reactions between pyrazoline intermediates and aromatic aldehydes, as described in . The pyridine ring and phenolic group contribute to hydrogen-bonding interactions, influencing solubility and target binding.
Properties
IUPAC Name |
2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-19-10-3-1-7-14(19)17-13-18-15-8-2-4-11-20(15)26-21(24(18)23-17)16-9-5-6-12-22-16/h1-12,18,21,25H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBSAYXIDJBUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo and pyridine moieties have shown a wide range of pharmacological activities. They have been employed in the design of privileged structures in medicinal chemistry.
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with various biological targets, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidine core of 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can interact with various enzymes, proteins, and other biomolecules
Biological Activity
2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound with significant potential in medicinal chemistry. This compound integrates elements of pyridine, pyrazole, and oxazine, which are known for their diverse biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
- Molecular Formula : C21H17N3O2
- Molecular Weight : 343.4 g/mol
- CAS Number : 899728-82-6
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
1. Anticancer Properties
Research indicates that compounds similar to 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity in Breast Cancer Cells : A study demonstrated that related oxazine compounds induce apoptosis and paraptosis in breast cancer cells (MDA-MB231 and MCF-7), mediated through the ROS/JNK pathway. The lead compound FPPO showed promise by enhancing the expression of apoptosis-associated proteins while decreasing anti-apoptotic factors like Bcl-2 .
The mechanism by which this compound exerts its effects involves:
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways.
- Protein Expression Modulation : Changes in the expression of proteins associated with apoptosis and paraptosis were observed upon treatment with related compounds .
Case Studies
Several case studies have explored the biological activity of compounds structurally related to 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Showed that modifications to the phenolic group enhance biological activity through improved binding affinity to target proteins. |
| Study C | Investigated the role of the pyridine moiety in enhancing the compound's ability to penetrate cell membranes and interact with intracellular targets. |
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound suggests that:
Scientific Research Applications
2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry.
Chemical Properties and Structure
This compound has a molecular weight of 343.4 and a molecular formula of C21H17N3O2 . The compound contains a pyridine moiety, which is essential for its biological activity.
Research Applications
2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. It has garnered interest in medicinal chemistry because of its potential therapeutic applications, especially in inflammation and oncology.
Anticancer Properties
Compounds containing the pyrazolo[1,5-c][1,3]oxazine core, such as 4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, exhibit anticancer activity. Pyrazole derivatives have demonstrated the ability to inhibit cancer cell proliferation by targeting specific kinases responsible for cell cycle regulation. It is believed that the compound inhibits cyclin-dependent kinase 2 (CDK2), which results in apoptosis and cell cycle arrest in various cancer cell lines.
Related Research
Other studies have explored related compounds for their biological activities:
- 5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-Amine Derivatives: A study introduced a novel class of compounds produced through a reaction of picolinohydrazide with various unsymmetrical anhydrides . The synthesized compounds showed good antibacterial capabilities on S. aureus and E. coli, and antifungal evaluation in relation to Candida albicans . Computational docking showed that all new compounds exhibit good interactions, highlighting the power of 5-(pyridine-2-yl)-1,3,4-oxadiazolo alkanamides against both anti-microbial strains .
- Allosteric Modulators of GPCRs: Research has been done on the development of allosteric modulators of G protein-coupled receptors (GPCRs) for the treatment of central nervous system (CNS) disorders .
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), leading to alterations in cell cycle progression.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogues include substitutions on the pyridine ring, replacement of the phenol group with other moieties, and modifications to the fused benzoxazine system. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Analogues
Key Observations:
Substituent Impact on Molecular Weight :
- The parent compound (MW 357.4) is lighter than analogues with bulky groups like bromine (440.2 in ) or extended alkoxy chains (440.5 in ). Higher molecular weights may reduce membrane permeability but enhance target affinity .
Bioavailability Predictions :
- The parent compound complies with Lipinski’s and Veber’s rules, suggesting favorable oral absorption . Analogues with nitro () or trifluoromethyl groups () may face challenges due to increased polarity or molecular weight .
Functional Group Contributions: Phenol vs. Heteroaromatic Rings: Pyridine (parent compound) offers basicity and hydrogen-bonding sites, while furan () introduces π-π stacking capability but reduced solubility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol?
- Methodology : The compound’s core structure involves a pyrazolo[1,5-c][1,3]oxazine scaffold fused with pyridine and phenol groups. A common approach involves cyclization of precursor heterocycles under reflux conditions. For example, refluxing 3,5-diaryl-4,5-dihydropyrazoles with ethanol as a solvent medium (yield: 46–63%) can generate fused pyrazolo-oxazine systems . Key steps include:
- Cyclization : Using ethanol or DMF-EtOH mixtures for recrystallization .
- Functionalization : Introducing phenol groups via nucleophilic substitution or coupling reactions .
- Table : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethanol, reflux (2 h) | 46–63% | |
| Phenol addition | NaOH, aqueous medium | 55–70% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, phenolic -OH at δ 5.0–6.0 ppm) and confirms scaffold connectivity .
- HRMS : Validates molecular formula (e.g., C23H18N3O2 requires m/z 368.1401) .
- FTIR : Identifies functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=N at 1600 cm⁻¹) .
- Challenges : Overlapping signals in NMR due to dihydro-oxazine ring dynamics; use deuterated DMSO for improved resolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural validation?
- Methodology :
- Cross-validation : Compare experimental NMR/HRMS data with computational predictions (e.g., DFT calculations for chemical shifts) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., pyridine vs. pyrazine substitution) .
- Isotopic labeling : Trace proton environments in complex heterocycles using deuterated intermediates .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Methodology :
- Molecular docking : Use SMILES/InChI descriptors (e.g., InChI=1S/C23H18F2N6O...) to model interactions with enzymes like kinases .
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity .
Q. How should researchers design experiments to optimize reaction yields for scale-up?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. ethanol), temperature, and catalyst loading .
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., cyclization vs. dehydration) .
- Case Study : A 2022 study improved yields of a pyrazolo-oxazine derivative from 48% to 72% by switching from ethanol to DMF and increasing reflux time to 4 h .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodology :
- Chiral chromatography : Separate diastereomers using cellulose-based columns .
- Asymmetric catalysis : Employ palladium-catalyzed coupling to install chiral centers .
- Crystallization-induced diastereomer resolution : Use enantiopure carboxylic acids as resolving agents .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
